Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
Description
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-chlorophenylcarbamoyl group at position 5, a methyl group at position 4, and an ethyl ester at position 3 of the thiophene ring. Its molecular formula is C₁₅H₁₅ClN₂O₃S, with a molecular weight of 338.81 g/mol and CAS number 5655-15-2 . The compound is reported to have a purity of 95% in analytical samples . Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (amino, ester) groups, which may influence reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-6-4-9(16)5-7-10/h4-7H,3,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKCJIQMTZBUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971990 | |
| Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-15-2 | |
| Record name | 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isocyanate Coupling
4-Chlorophenyl isocyanate reacts with the amino group at position 2 of the thiophene under mild conditions:
-
Procedure :
Analytical Validation :
Carbamoyl Chloride Route
4-Chlorophenyl carbamoyl chloride is used as an electrophile:
-
Procedure :
Challenges :
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Competing side reactions at the ester or amino groups necessitate protecting group strategies (e.g., Boc protection).
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
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Recrystallization : Ethanol or ethyl acetate yields crystalline products with >95% purity.
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Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves regioisomers.
Comparative Data Tables
Table 1: Gewald Reaction Optimization
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (morpholine) | 5 mL in methanol | 85 | 98 |
| Temperature | 45°C, 3 h | 82 | 97 |
| Solvent | Ethanol | 78 | 96 |
Table 2: Amidation Methods Comparison
| Method | Reagent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Isocyanate coupling | 4-Cl-C₆H₄-NCO | 65 | 8 |
| Carbamoyl chloride | 4-Cl-C₆H₄-NHCOCl | 70 | 12 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key structural variations among analogues include substitutions on the phenylcarbamoyl group or modifications to the thiophene core.
Key Observations :
- Molecular Weight : The target compound has a higher molecular weight (338.81 g/mol) than analogues lacking the carbamoyl group (e.g., 293.77 g/mol in ) .
Analogues with Modified Functional Groups
Key Observations :
- Safety Profile : Compounds like the nitro-substituted derivative () carry explicit toxicity warnings (H302), whereas the target compound’s hazards are undocumented but may require similar precautions .
Biological Activity
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, with the CAS number 5655-15-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 338.81 g/mol
- Structure : The compound features a thiophene ring, an amino group, and a chlorophenyl moiety which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-cancer properties and effects on cellular mechanisms. The following sections detail specific activities observed in research studies.
1. Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 13.42 | Induces apoptosis via mitochondrial pathway |
| This compound | MDA-MB-231 | 28.89 | Cell cycle arrest in G1 phase |
These findings suggest that the compound may inhibit cancer cell growth by inducing apoptosis and interfering with cell cycle progression.
The mechanism by which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Results : The compound displayed a dose-dependent inhibition of cell growth with an IC50 value of 13.42 μg/mL, indicating strong anti-cancer potential.
-
Study on MDA-MB-231 Cells :
- Objective : To assess the impact on triple-negative breast cancer.
- Results : An IC50 value of 28.89 μg/mL was recorded, with evidence suggesting that the compound induces apoptosis through mitochondrial pathways.
Research Findings
Research has also explored the pharmacokinetic properties of this compound:
- Absorption and Distribution : High intestinal absorption and favorable distribution characteristics were noted, indicating potential for oral bioavailability.
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-chlorophenyl isocyanate with a thiophene precursor. Key steps include:
Cyclization : Using ethyl cyanoacetate and 4-chlorophenylacetone under basic conditions (e.g., piperidine in ethanol) to form the thiophene core .
Acylation : Introducing the [(4-chlorophenyl)amino]carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Optimization Strategies:
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst Screening : Test alternatives like DMAP for improved coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DCM) for better solubility of intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar thiophene derivatives?
Methodological Answer:
Discrepancies often arise due to variations in substituents or assay conditions. A systematic approach includes:
Comparative SAR Studies : Synthesize analogs (e.g., varying the chlorophenyl group to fluorophenyl) and test against identical biological targets (e.g., kinase inhibition assays) .
Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
